molecular formula C24H27FN2O3S B4691943 1-[(4-butoxy-1-naphthyl)sulfonyl]-4-(2-fluorophenyl)piperazine

1-[(4-butoxy-1-naphthyl)sulfonyl]-4-(2-fluorophenyl)piperazine

Cat. No. B4691943
M. Wt: 442.5 g/mol
InChI Key: VGZYXNLUCAKUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-butoxy-1-naphthyl)sulfonyl]-4-(2-fluorophenyl)piperazine is a compound of interest due to its potential applications in various fields of chemistry and medicine. Its structure involves a piperazine backbone substituted with a fluorophenyl group and a butoxy-naphthylsulfonyl group, contributing to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions. Collins et al. (1992) developed an efficient method for piperazine formation involving the reaction of N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline, demonstrating the versatility of piperazine chemistry in creating complex molecules (Collins, Lasne, & Barré, 1992).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using X-ray crystallography. Studies on similar compounds have highlighted the importance of structural features, such as the piperazine ring's conformation and the positioning of substituents, which significantly influence the compound's chemical behavior and interaction capabilities (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Chemical Reactions and Properties

Piperazine derivatives are known for their versatility in chemical reactions, including acting as intermediates in the synthesis of complex molecules. They can undergo various reactions, such as sulfonation, alkylation, and coupling reactions, allowing for the synthesis of a wide range of compounds with potential biological activities (Wu Qi, 2014).

Physical Properties Analysis

The physical properties of piperazine derivatives like this compound, including solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are influenced by the compound's molecular structure and the nature of its substituents (Asundaria, Patel, & Patel, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of piperazine derivatives are influenced by their functional groups. The presence of the sulfonyl and fluorophenyl groups in this compound contributes to its potential as a ligand for receptors or as a building block for further chemical modifications (Borrmann et al., 2009).

properties

IUPAC Name

1-(4-butoxynaphthalen-1-yl)sulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-2-3-18-30-23-12-13-24(20-9-5-4-8-19(20)23)31(28,29)27-16-14-26(15-17-27)22-11-7-6-10-21(22)25/h4-13H,2-3,14-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZYXNLUCAKUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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